
1-Hydroxy-8-methoxy-2-(2-methylpropyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-isobutyl-8-methoxyanthracene-9,10-dione is an anthraquinone derivative Anthraquinones are a class of naturally occurring organic compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Méthodes De Préparation
The synthesis of 1-Hydroxy-2-isobutyl-8-methoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the anthracene core.
Functional Group Introduction: The hydroxyl, isobutyl, and methoxy groups are introduced through a series of reactions, including Friedel-Crafts alkylation, hydroxylation, and methylation.
Oxidation: The final step involves the oxidation of the anthracene derivative to form the quinone structure.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-Hydroxy-2-isobutyl-8-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted anthraquinones and hydroquinones.
Applications De Recherche Scientifique
1-Hydroxy-2-isobutyl-8-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential in biological studies, particularly in understanding the mechanisms of action of anthraquinone derivatives.
Medicine: Research has indicated potential medicinal applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2-isobutyl-8-methoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its biological activities. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-Hydroxy-2-isobutyl-8-methoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1-Hydroxy-2-methoxyanthracene-9,10-dione: Similar in structure but lacks the isobutyl group, leading to different biological activities and applications.
2-Hydroxy-1-methoxyanthracene-9,10-dione: Another closely related compound with variations in the position of functional groups, affecting its reactivity and uses.
1,4-Dihydroxy-2-methoxyanthracene-9,10-dione: Contains additional hydroxyl groups, which can enhance its biological activity and solubility.
The uniqueness of 1-Hydroxy-2-isobutyl-8-methoxyanthracene-9,10-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
139565-35-8 |
|---|---|
Formule moléculaire |
C19H18O4 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
1-hydroxy-8-methoxy-2-(2-methylpropyl)anthracene-9,10-dione |
InChI |
InChI=1S/C19H18O4/c1-10(2)9-11-7-8-13-16(17(11)20)19(22)15-12(18(13)21)5-4-6-14(15)23-3/h4-8,10,20H,9H2,1-3H3 |
Clé InChI |
XZQGIFIIFDCRPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





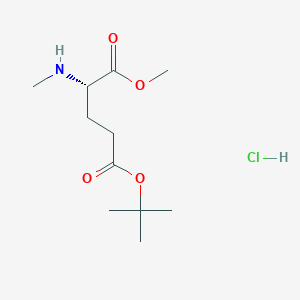

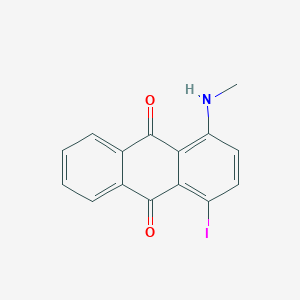
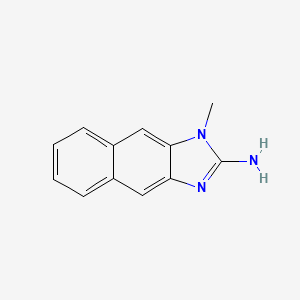


![2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13134704.png)
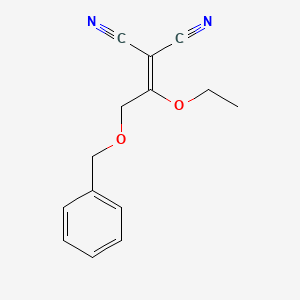
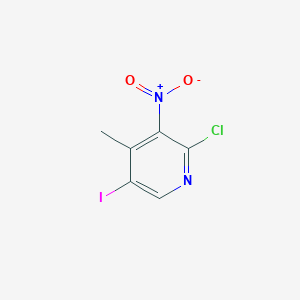
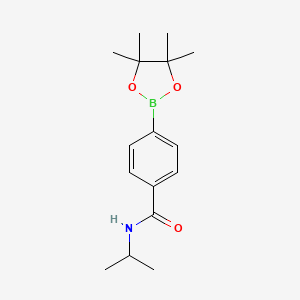
![azanium;(2S)-1-[(Z)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate](/img/structure/B13134739.png)
